molecular formula C5H9N3O B15247724 1-Ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one

1-Ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B15247724
M. Wt: 127.14 g/mol
InChI Key: RZDJMRAGESRRRY-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one is a substituted triazolone derivative characterized by an ethyl group at the N1 position and a methyl group at the N4 position of the triazole ring. Triazolones are heterocyclic compounds of significant interest due to their diverse biological activities, including anticonvulsant, antimicrobial, and pesticidal properties . The compound’s structure is pivotal in modulating its physicochemical and pharmacological behavior, as substituents influence solubility, stability, and receptor interactions.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-ethyl-4-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C5H9N3O/c1-3-8-5(9)7(2)4-6-8/h4H,3H2,1-2H3

InChI Key

RZDJMRAGESRRRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N(C=N1)C

Origin of Product

United States

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Studied for its potential as an enzyme inhibitor in biochemical assays.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
  • Evaluated for its possible therapeutic effects in treating certain diseases.

Industry:

  • Utilized in the production of agrochemicals and pesticides.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolone derivatives differ primarily in substituent type and position. Key analogs include:

Compound Name Substituents (Positions) Key Features Biological Activity/Notes Reference
1-Ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one Ethyl (N1), Methyl (N4) Moderate lipophilicity; compact structure Potential anticonvulsant scaffold
4-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one Ethyl (N4), Methyl (C3) Higher polarity due to C3 methyl group Noted for pesticidal applications
3-Ethyl-4-(4-pentyloxyphenyl)-1H-1,2,4-triazol-5(4H)-one Ethyl (C3), 4-pentyloxyphenyl (N4) Enhanced anticonvulsant activity (ED₅₀: 26.9 mg/kg; PI: 11.0) MES test efficacy in mice
3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate Methoxy (C3), Methyl (N4) Increased hydrogen-bonding capacity; crystallizes as monohydrate Studied for crystallographic properties
3-Cyclohexyl-1-ethyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one Cyclohexyl (C3), Ethyl (N1), Hydroxyl (C4) Polar hydroxyl group enhances solubility; cyclohexyl adds steric bulk Hydroxylamine derivative

Key Observations :

  • Lipophilicity : Ethyl and methyl groups (as in the target compound) enhance membrane permeability compared to polar substituents like methoxy or hydroxyl .
  • Bioactivity : Bulky aryl/alkoxy substituents (e.g., 4-pentyloxyphenyl) significantly improve anticonvulsant potency, likely due to enhanced receptor binding .
  • Crystallinity : Methoxy and hydroxyl groups promote intermolecular interactions, facilitating crystal formation .

Pharmacological Profiles

  • Anticonvulsant Activity :
    • The 4-pentyloxyphenyl analog (ED₅₀: 26.9 mg/kg) outperforms simpler alkyl-substituted triazolones, suggesting aryl groups enhance CNS penetration or target affinity .
    • Ethyl/methyl substitution (target compound) may offer intermediate activity, balancing lipophilicity and metabolic stability.

Physicochemical Properties

  • Melting Points : Ethyl/methyl-substituted triazolones (e.g., 4-Ethyl-3-methyl analog) melt at ~144–145°C, similar to the target compound .
  • Solubility : Polar derivatives (e.g., hydroxyl- or methoxy-substituted) show higher aqueous solubility compared to alkylated analogs .
  • Stability: Alkyl groups confer stability against oxidative degradation, whereas hydroxyl or amino substituents may increase susceptibility to metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction efficiency be improved?

  • Methodology : Multi-step synthesis involving cyclocondensation and alkylation reactions is commonly employed. For example, analogous triazolones are synthesized via refluxing intermediates with NaBH₄ in ethanol, achieving yields of 61–81% depending on substituents . Optimization strategies include solvent selection (e.g., ethanol for recrystallization), temperature control, and stoichiometric adjustments. IR and ¹H-NMR are critical for verifying intermediate structures and final product purity .

Q. How can structural characterization techniques resolve ambiguities in triazolone derivatives?

  • Methodology : X-ray crystallography is pivotal for confirming molecular conformation and substituent orientation. For instance, monoclinic crystal systems (e.g., C2/c space group) reveal bond angles and torsional strains impacting reactivity . Complementary techniques like IR spectroscopy identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H-NMR resolves ethyl/methyl proton environments .

Q. What are the key stability considerations for handling 1-Ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one in laboratory settings?

  • Methodology : Stability is influenced by moisture sensitivity and thermal decomposition. Analogous compounds require storage in anhydrous conditions at 2–8°C to prevent hydrolysis. Accelerated stability studies under varied pH and temperature regimes (e.g., 40°C/75% RH) can identify degradation pathways .

Advanced Research Questions

Q. How do substitution patterns on the triazolone ring affect biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodology : Introduce substituents (e.g., halogens, alkyl groups) at positions 1, 3, and 4 to evaluate bioactivity shifts. For example, cyclopropyl and isopropyl groups enhance antimicrobial activity by altering lipophilicity and membrane interaction . High-throughput screening against microbial strains or cancer cell lines, combined with computational docking (e.g., AutoDock), identifies critical pharmacophoric features .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of triazolone derivatives?

  • Methodology : Crystal packing interactions (e.g., hydrogen bonding, π-π stacking) may mask or enhance bioactivity. For example, the dihydrochloride salt form of a related triazolamine improves solubility, leading to higher in vitro efficacy compared to neutral analogs . Synchrotron-based crystallography can correlate solid-state interactions with solution-phase behavior .

Q. What strategies mitigate conflicting results in reaction yields or byproduct formation during triazolone synthesis?

  • Methodology : Contradictions often arise from solvent polarity or catalyst selection. For example, NaBH₄ reduction in ethanol minimizes byproducts compared to THF . Kinetic studies (e.g., in situ FTIR monitoring) track intermediate formation, while LC-MS identifies side products. Design of Experiments (DoE) models optimize parameters like temperature and reagent ratios .

Q. How can computational modeling predict the reactivity of 1-Ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one in novel reaction environments?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron distribution. For instance, the electron-withdrawing triazolone ring directs electrophilic substitution to specific positions . Molecular dynamics simulations further predict solvent effects on reaction pathways .

Data Contradiction Analysis

Q. Why do similar triazolone derivatives exhibit divergent antimicrobial activities despite structural homology?

  • Resolution : Subtle substituent differences (e.g., cyclopropyl vs. methyl groups) alter steric hindrance and electronic profiles. For example, 4-cyclopropyl analogs show higher activity due to enhanced membrane penetration, while methyl derivatives are less potent . Bioassays under standardized conditions (e.g., CLSI guidelines) minimize variability .

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